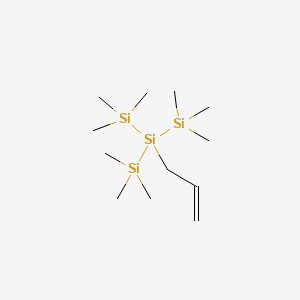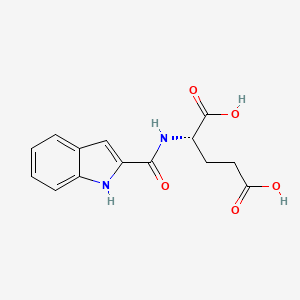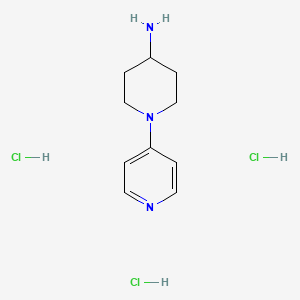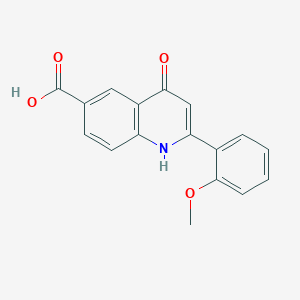
2-Allyl-1,1,1,3,3,3-hexamethyl-2-(trimethylsilyl)trisilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Allyl-1,1,1,3,3,3-hexamethyl-2-(trimethylsilyl)trisilane is an organosilicon compound with the molecular formula C₁₂H₃₂Si₄. It is known for its unique structure, which includes an allyl group and multiple trimethylsilyl groups. This compound is used in various chemical reactions and has applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Allyl-1,1,1,3,3,3-hexamethyl-2-(trimethylsilyl)trisilane typically involves the reaction of allyl chloride with tris(trimethylsilyl)silane in the presence of a base such as sodium hydride. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
2-Allyl-1,1,1,3,3,3-hexamethyl-2-(trimethylsilyl)trisilane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or ozone.
Reduction: It can be reduced using reducing agents like lithium aluminum hydride.
Substitution: The allyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, ozone, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanols, while reduction can produce silanes with different substituents .
Scientific Research Applications
2-Allyl-1,1,1,3,3,3-hexamethyl-2-(trimethylsilyl)trisilane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various organic reactions.
Biology: The compound is used in the study of silicon-based life forms and their biochemical processes.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in medical devices.
Industry: It is used in the production of specialty polymers, coatings, and adhesives.
Mechanism of Action
The mechanism of action of 2-Allyl-1,1,1,3,3,3-hexamethyl-2-(trimethylsilyl)trisilane involves its ability to participate in radical reactions. The compound can donate or accept electrons, making it a versatile reagent in various chemical processes. Its molecular targets and pathways include interactions with other silicon-based compounds and organic molecules .
Comparison with Similar Compounds
Similar Compounds
Tris(trimethylsilyl)silane: Similar in structure but lacks the allyl group.
Chlorotris(trimethylsilyl)silane: Contains a chlorine atom instead of the allyl group.
Tetrakis(trimethylsilyl)silane: Contains four trimethylsilyl groups without the allyl group.
Uniqueness
2-Allyl-1,1,1,3,3,3-hexamethyl-2-(trimethylsilyl)trisilane is unique due to the presence of the allyl group, which imparts different reactivity and properties compared to its analogs. This makes it valuable in specific applications where the allyl functionality is required .
Properties
Molecular Formula |
C12H32Si4 |
|---|---|
Molecular Weight |
288.72 g/mol |
IUPAC Name |
trimethyl-[prop-2-enyl-bis(trimethylsilyl)silyl]silane |
InChI |
InChI=1S/C12H32Si4/c1-11-12-16(13(2,3)4,14(5,6)7)15(8,9)10/h11H,1,12H2,2-10H3 |
InChI Key |
PRLWTCJLCYVORV-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)[Si](CC=C)([Si](C)(C)C)[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Cbz-2,8-diazaspiro[5.5]undecane](/img/structure/B11838629.png)

![3-Chloro-2-(methylsulfonyl)benzo[f]quinoxaline](/img/structure/B11838635.png)
![3-(Bromomethyl)-1H-pyrazolo[4,3-b]pyridine hydrobromide](/img/structure/B11838637.png)
![(4A'S,8A'R)-1'-Benzyloctahydro-1'H-spiro[[1,3]dioxolane-2,6'-quinoline]](/img/structure/B11838642.png)


![5-((3-Chlorophenyl)amino)-3-methylbenzo[c]isoxazole-4,7-dione](/img/structure/B11838654.png)
![1-{4-[(2,7-Dimethyl-1,8-naphthyridin-4-yl)amino]phenyl}ethan-1-one](/img/structure/B11838656.png)

![Methyl 3-bromo-6-methylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B11838665.png)

